3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an aminomethyl group, a chlorine atom, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2,3-dihydro-1H-inden-1-one to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the chlorine atom or to convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce a new amine derivative with potential biological activity.
Scientific Research Applications
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminomethyl-substituted indenones and chlorinated indenones. Examples are:
- 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-2-one
- 3-(Aminomethyl)-4-bromo-2,3-dihydro-1H-inden-1-one
Uniqueness
What sets 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aminomethyl and chlorine groups provides unique opportunities for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-(aminomethyl)-4-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-2-7-9(13)4-6(5-12)10(7)8/h1-3,6H,4-5,12H2 |
InChI Key |
DVJLGAMXCSEOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC=C2Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.